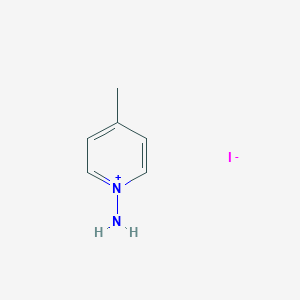

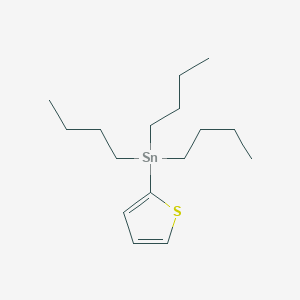

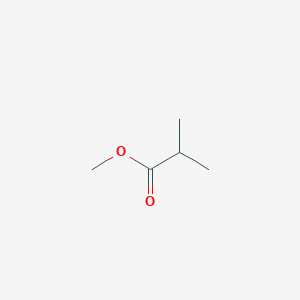

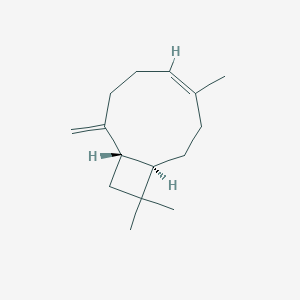

![molecular formula C14H20N2 B031590 (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine CAS No. 161594-54-3](/img/structure/B31590.png)

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine

描述

Synthesis Analysis

Synthesis of pyrrolopyridine derivatives often involves multistep chemical reactions, including chiral chromatography for enantiomeric separation, hydrogenation, and reactions with various nucleophiles. For instance, the synthesis of related compounds has been demonstrated through the separation of racemic mixtures followed by hydrogenation and subsequent reactions with acid chlorides (Zhu et al., 2009). Another approach involves the reaction of 7-hydroxy derivatives with various nucleophiles, leading to the synthesis of 7-substituted derivatives (Goto et al., 1991).

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can vary significantly depending on the specific substituents and the stereochemistry of the compound. X-ray crystallography has been utilized to elucidate the structures, demonstrating configurations and conformational aspects of these molecules (Zhu et al., 2009).

Chemical Reactions and Properties

Pyrrolopyridine derivatives engage in various chemical reactions, reflecting their rich chemistry. These reactions include nucleophilic substitutions, cyclizations, and interactions with different reagents under acidic or basic conditions, leading to a wide array of products with diverse structures and functionalities (Goto et al., 1991).

科学研究应用

Heterocyclic Kinase Inhibitors

Heterocycles, such as pyrazolo[3,4-b]pyridine and pyrrolidine, play crucial roles in the design of kinase inhibitors. They exhibit multiple binding modes to kinases, which is essential for developing selective and potent therapeutic agents. For instance, pyrazolo[3,4-b]pyridine scaffolds interact with the hinge region of kinases, forming key interactions that contribute to their inhibitory activity. This versatility makes them a central scaffold in kinase inhibitor design, with applications ranging from cancer therapy to anti-inflammatory treatments (Wenglowsky, 2013).

Hybrid Catalysts and Synthetic Pathways

Hybrid catalysts, utilizing heterocyclic scaffolds like pyrano[2,3-d]pyrimidine, have emerged as powerful tools in synthesizing complex organic molecules. These catalysts facilitate one-pot multicomponent reactions, showcasing broad applicability in medicinal chemistry and pharmaceutical research. The versatility of these scaffolds, along with their ability to be synthesized using diverse catalytic methods, underscores their value in developing novel therapeutic agents and lead molecules (Parmar et al., 2023).

Pyrrolidine in Drug Discovery

Pyrrolidine rings, a fundamental component of various bioactive molecules, are extensively utilized in drug discovery due to their contribution to molecular stereochemistry and pharmacophore space exploration. The non-planarity and sp^3-hybridization of the pyrrolidine ring enhance three-dimensional molecular coverage, significantly influencing the biological activity of compounds. This scaffold's adaptability in synthesizing derivatives with target selectivity demonstrates its critical role in medicinal chemistry, especially in developing treatments for human diseases (Li Petri et al., 2021).

Supramolecular Chemistry

Calixpyrrole and related heterocycles are foundational in constructing supramolecular capsules and sensors. These molecules self-assemble into structures that can encapsulate guest molecules, offering unique applications in materials science, nanotechnology, and environmental sensing. The ability to modify these scaffolds for specific guest binding or signal transduction showcases their potential in developing new materials and detection systems (Ballester, 2011).

属性

IUPAC Name |

(4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYZAHZKOFBVLE-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@@H]2NC1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364040 | |

| Record name | (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine | |

CAS RN |

151213-43-3, 161594-54-3 | |

| Record name | (4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 151213-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。